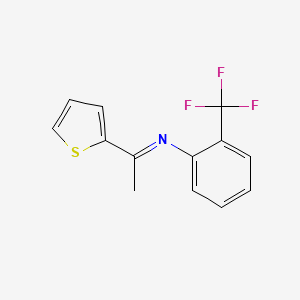
2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide is a complex organic compound that features a bromophenoxy group and a tert-butylcyclohexylidene moiety
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Scientific Research Applications
2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the tert-butylcyclohexylidene moiety provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-Chlorophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide: This compound has a chlorine atom instead of bromine, which affects its reactivity and interactions.
2-(4-Methylphenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide:
Properties
CAS No. |
303087-85-6 |
|---|---|
Molecular Formula |
C19H27BrN2O2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-tert-butylcyclohexylidene)amino]propanamide |
InChI |
InChI=1S/C19H27BrN2O2/c1-13(24-17-11-7-15(20)8-12-17)18(23)22-21-16-9-5-14(6-10-16)19(2,3)4/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,22,23) |
InChI Key |
YSZQUXIYDHWSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C1CCC(CC1)C(C)(C)C)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981194.png)
![3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11981207.png)
![Allyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981208.png)

![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11981224.png)

![5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11981231.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-](/img/structure/B11981242.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981245.png)


